Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1506319-63-6
VCID: VC2878726
InChI: InChI=1S/C14H14ClNO2S/c1-2-18-14(17)8-11-9-19-13(16-11)7-10-5-3-4-6-12(10)15/h3-6,9H,2,7-8H2,1H3
SMILES: CCOC(=O)CC1=CSC(=N1)CC2=CC=CC=C2Cl
Molecular Formula: C14H14ClNO2S
Molecular Weight: 295.8 g/mol

Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate

CAS No.: 1506319-63-6

Cat. No.: VC2878726

Molecular Formula: C14H14ClNO2S

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate - 1506319-63-6

Specification

CAS No. 1506319-63-6
Molecular Formula C14H14ClNO2S
Molecular Weight 295.8 g/mol
IUPAC Name ethyl 2-[2-[(2-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C14H14ClNO2S/c1-2-18-14(17)8-11-9-19-13(16-11)7-10-5-3-4-6-12(10)15/h3-6,9H,2,7-8H2,1H3
Standard InChI Key URKSTEXEIGCVFU-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CSC(=N1)CC2=CC=CC=C2Cl
Canonical SMILES CCOC(=O)CC1=CSC(=N1)CC2=CC=CC=C2Cl

Introduction

Chemical Structure and Identification

Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate features a thiazole core with specific functional groups in key positions. The compound contains a 2-chlorobenzyl moiety at the 2-position of the thiazole ring, and an ethyl acetate group connected through a methylene bridge at the 4-position. This structural arrangement creates a molecule with interesting chemical and potential pharmacological properties.

Structural Components

The compound can be broken down into several key structural components:

  • A thiazole heterocyclic core (five-membered ring containing nitrogen and sulfur)

  • A 2-chlorobenzyl substituent at the 2-position of the thiazole ring

  • A methylene bridge (-CH₂-) connecting the thiazole ring to an acetate group

  • An ethyl ester terminal group

Identification Parameters

While the search results don't provide specific identification data for Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate, we can extrapolate from similar thiazole derivatives:

ParameterValue
Chemical FormulaC₁₄H₁₄ClNO₂S (estimated)
Molecular WeightApproximately 295.78 g/mol
AppearanceLikely a white to off-white crystalline solid
IUPAC NameEthyl 2-[2-(2-chlorobenzyl)-1,3-thiazol-4-yl]acetate

Synthesis Methodologies

Based on synthetic approaches for similar thiazole compounds documented in the search results, we can propose potential synthesis routes for Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate.

Multi-Step Synthesis Approach

A potential synthetic pathway could follow the approach described in search result #1 for related compounds :

  • Start with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate as a building block

  • Activate the thiazole ring with appropriate reagents

  • Perform nucleophilic substitution with 2-chlorobenzyl chloride

This approach would likely involve:

  • Refluxing the starting material with suitable reagents

  • Adding a base such as lithium hydride to activate reactive positions

  • Conducting a nucleophilic substitution reaction with the 2-chlorobenzyl group

Microwave-Assisted Synthesis

Based on methodology reported for related thiazole derivatives, microwave-assisted synthesis could offer an efficient alternative :

  • Prepare a suitable bromo ester intermediate

  • React with appropriate thiourea derivatives under microwave conditions

  • Optimize reaction parameters including temperature, power, and duration

  • Purify to obtain the final product

This approach could potentially reduce reaction times and improve yields compared to conventional heating methods.

Alternative Synthetic Approach

Another potential synthesis route could involve :

  • Starting with ethyl acetoacetate

  • Performing an oximation reaction with nitrite under controlled conditions

  • Bromination of the intermediate

  • Cyclization with appropriate thiourea derivatives

  • Further functionalization to introduce the 2-chlorobenzyl group

Physicochemical Properties

While specific data on Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate is limited in the search results, we can infer likely properties based on similar thiazole derivatives.

Physical Properties

PropertyExpected ValueBasis
Physical StateSolid at room temperatureBased on similar thiazole derivatives
ColorWhite to off-white powderCommon for similar compounds
SolubilityLikely soluble in organic solvents (ethanol, dichloromethane); poorly soluble in waterBased on structure and similar compounds
Melting PointLikely between 130-160°CExtrapolated from similar thiazole derivatives

Spectroscopic Properties

Based on data for related compounds, Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate would likely show the following spectroscopic characteristics:

¹H NMR Spectroscopy

Expected key signals would include :

  • Aromatic protons from the 2-chlorobenzyl group at approximately δ 7.2-7.6 ppm

  • Thiazole ring proton at approximately δ 6.8-7.5 ppm

  • Methylene bridge protons at approximately δ 3.7-4.0 ppm

  • Ethyl ester CH₂ at approximately δ 4.0-4.2 ppm (quartet)

  • Ethyl ester CH₃ at approximately δ 1.2-1.3 ppm (triplet)

  • Benzylic CH₂ connecting to thiazole at approximately δ 4.2-4.5 ppm

¹³C NMR Spectroscopy

Expected key signals would include :

  • Carbonyl carbon at approximately δ 170-172 ppm

  • Thiazole ring carbons at approximately δ 150-170 ppm and δ 110-120 ppm

  • Aromatic carbons from the 2-chlorobenzyl group at approximately δ 125-140 ppm

  • Methylene bridge carbon at approximately δ 35-40 ppm

  • Ethyl ester CH₂ at approximately δ 60-61 ppm

  • Ethyl ester CH₃ at approximately δ 14-15 ppm

Comparative Analysis with Related Compounds

Structural Comparisons

CompoundKey Structural DifferencePotential Impact
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetateChlorine at para-position of phenyl instead of ortho-position on benzylDifferent electronic distribution and steric properties
Ethyl 2-(2-aminothiazol-4-yl)acetateAmino group at 2-position instead of chlorobenzylEnhanced hydrogen bonding capability, different reactivity
Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetateMethyl ester instead of ethyl esterSlightly different lipophilicity and metabolic stability

Functional Group Modifications

Research on related compounds suggests several potential modifications that could be applied to Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate:

  • Hydrolysis of the ester to form the corresponding acid

  • Conversion to an amide or hydrazide

  • Reduction of the ester to an alcohol

  • Modification of the chlorine position on the benzyl group

  • Introduction of additional substituents on the benzyl ring

Future Research Directions

Several research avenues would be valuable for further exploring Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate:

  • Comprehensive synthesis optimization and full characterization

  • Evaluation of biological activities, particularly in areas where similar thiazole derivatives have shown promise

  • Investigation of structure-activity relationships through systematic modification of key structural features

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of potential applications in materials science or as synthetic building blocks

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